Erythromycin A enol ether is a decomposition product of the macrolide antibiotic, erythromycin A. Erythromycin A enol ether does not retain the antibiotic properties of erythromycin A and has been identified as a β-turn mimic of the peptide hormone motilin, causing duodenal contractions and gastrointestinal distress. This compound has been used to determine the binding characteristics of ligands of the motilin receptor. Impurity E. EM-523 is an erythromycin derivative which is a potent motilin agonist.
Related Compounds
Erythromycin A
Compound Description: Erythromycin A is a macrolide antibiotic known for its broad-spectrum antibacterial activity. It functions by binding to the bacterial ribosome, inhibiting protein synthesis. Erythromycin A exhibits instability in acidic conditions, leading to degradation [, , ].
Relevance: Erythromycin A is the direct precursor to Erythromycin A Enol Ether, formed through acid-catalyzed dehydration [, , ]. The enol ether represents a degradation product and lacks the antibacterial activity of Erythromycin A [, , ].
Pseudoerythromycin A Enol Ether
Compound Description: Pseudoerythromycin A Enol Ether is another degradation product of Erythromycin A, often observed under neutral or slightly alkaline conditions []. It arises from a translactonization reaction involving Erythromycin A Enol Ether [].
Relevance: This compound highlights the susceptibility of Erythromycin A Enol Ether to further reactions, particularly under specific pH conditions. The "pseudo" designation indicates a structural isomerism compared to Erythromycin A Enol Ether [, ].
Anhydroerythromycin A
Compound Description: Anhydroerythromycin A is a degradation product of Erythromycin A, typically formed under strongly acidic conditions. It is generated through a dehydration reaction, resulting in the loss of a water molecule from Erythromycin A [, , ].
Relevance: Anhydroerythromycin A often appears alongside Erythromycin A Enol Ether during the acidic degradation of Erythromycin A, indicating a shared degradation pathway. Both compounds are considered inactive as antibacterial agents [, , ].
Erythromycin A 6,9:9,12-spiroketal
Compound Description: This compound is a minor degradation product observed during the oximation of Erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol [].
Relevance: The formation of Erythromycin A 6,9:9,12-spiroketal alongside Erythromycin A Enol Ether during specific reactions suggests a complex interplay of reaction pathways and highlights the potential for multiple degradation products from Erythromycin A [].
8,9-anhydroerythromycin A 6,9-hemiketal
Compound Description: Similar to Erythromycin A 6,9:9,12-spiroketal, this compound is a minor degradation product observed during the oximation of Erythromycin A [].
Relevance: The presence of 8,9-anhydroerythromycin A 6,9-hemiketal further emphasizes the complexity of Erythromycin A degradation and the potential for multiple degradation pathways under specific reaction conditions [].
Relevance: Erythromycin B, while structurally similar to Erythromycin A, is considerably more resistant to the formation of its corresponding enol ether. This difference in reactivity underscores the impact of subtle structural variations on the stability and degradation pathways of macrolide antibiotics [, ].
Erythromycin B Enol Ether
Compound Description: This compound is the enol ether derivative of Erythromycin B, formed through acid-catalyzed dehydration, analogous to the formation of Erythromycin A Enol Ether from Erythromycin A [, ].
Relevance: Despite structural similarities to Erythromycin A Enol Ether, Erythromycin B Enol Ether forms at a much slower rate, highlighting the influence of even minor structural differences on the reactivity and stability of these macrolides [, ].
Erythromycin B 2'-ethyl succinate
Compound Description: Erythromycin B 2'-ethyl succinate is an ester prodrug of Erythromycin B, designed to improve taste and mask the bitterness of the parent drug [].
Relevance: This prodrug can be generated from the hydrolysis of Erythromycin B Enol Ether ethyl succinate under acidic conditions, demonstrating a potential pathway for its formation and eventual conversion to Erythromycin B [].
Erythromycin B Enol Ether Ethyl Succinate
Compound Description: This compound is a prodrug derivative of Erythromycin B designed for enhanced stability and taste-masking properties []. It exhibits poor water solubility and demonstrates resistance to hydrolysis under conditions typically found in medicine bottles [].
Relevance: Erythromycin B Enol Ether Ethyl Succinate serves as a stable precursor to Erythromycin B 2'-ethyl succinate. This prodrug strategy utilizes the inherent stability of the enol ether structure to create a more palatable and shelf-stable formulation of Erythromycin B [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992) Ellagic acid is an organic heterotetracyclic compound resulting from the formal dimerisation of gallic acid by oxidative aromatic coupling with intramolecular lactonisation of both carboxylic acid groups of the resulting biaryl. It is found in many fruits and vegetables, including raspberries, strawberries, cranberries, and pomegranates. It has a role as an antioxidant, a food additive, a plant metabolite, an EC 5.99.1.2 (DNA topoisomerase) inhibitor, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor, an EC 1.14.18.1 (tyrosinase) inhibitor, an EC 2.3.1.5 (arylamine N-acetyltransferase) inhibitor, an EC 2.4.1.1 (glycogen phosphorylase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 2.7.1.127 (inositol-trisphosphate 3-kinase) inhibitor, an EC 2.7.1.151 (inositol-polyphosphate multikinase) inhibitor, an EC 2.7.4.6 (nucleoside-diphosphate kinase) inhibitor, a skin lightening agent, a fungal metabolite, an EC 2.7.7.7 (DNA-directed DNA polymerase) inhibitor and a geroprotector. It is an organic heterotetracyclic compound, a cyclic ketone, a lactone, a member of catechols and a polyphenol. It is functionally related to a gallic acid. Ellagic acid is present in several fruits such as cranberries, strawberries, raspberries, and pomegranates. In pomegranates, there are several therapeutic compounds but ellagic acid is the most active and abundant. Ellagic acid is also present in vegetables. Ellagic acid is an investigational drug studied for treatment of Follicular Lymphoma (phase 2 trial), protection from brain injury of intrauterine growth restricted babies (phase 1 and 2 trial), improvement of cardiovascular function in adolescents who are obese (phase 2 trial), and topical treatment of solar lentigines. Ellagic acid's therapeutic action mostly involves antioxidant and anti-proliferative effects. Ellagic acid is a natural product found in Lophostemon confertus, Geranium carolinianum, and other organisms with data available. Pomegranate Juice is a natural juice isolated from the fruit of the plant Punica granatum with antioxidant, potential antineoplastic, and chemopreventive activities. Pomegranate juice contains flavonoids which promote differentiation and apoptosis in tumor cells by down-regulating vascular endothelial growth factor (VEGF) and stimulating migration inhibitory factor (MIF), thereby inhibiting angiogenesis. The flavonoids in pomegranate juice also scavenge reactive oxygen species (ROS) and, in some cell types, may prevent ROS-mediated cell injury and death. (NCI04) Ellagic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A fused four ring compound occurring free or combined in galls. Isolated from the kino of Eucalyptus maculata Hook and E. Hemipholia F. Muell. Activates Factor XII of the blood clotting system which also causes kinin release; used in research and as a dye.
Eliprodil is a racemate comprising equimolar amounts of (R)- and (S)-eliprodil. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and an anti-ischaemic agent that exhibits neuroprotective properties. It has a role as a geroprotector, a NMDA receptor antagonist, a neuroprotective agent and a calcium channel blocker. It contains a (R)-eliprodil and a (S)-eliprodil. Eliprodil has been used in trials studying the treatment of Parkinson Disease and Movement Disorders.
Elocalcitol is a calcitriol analog for inhibition of prostate cell growth; in phase II clinical trial in patients with benign prostate hyperplasia (4/2004).
Elpamotide is an oligopeptide. VEGFR2-169 is under investigation in clinical trial NCT00655785 (Antiangiogenic Peptide Vaccine Therapy With Gemcitabine in Treating Patient With Pancreatic Cancer (Phase1/2)). Elpamotide is a peptide vaccine containing an HLA-A*2402-restricted epitope of vascular endothelial growth factor receptor (VEGFR) 2 with potential immunostimulatory and antineoplastic activities. Upon administration, VEGFR2-169 peptide vaccine may stimulate a cytotoxic T lymphocyte (CTL) response against VEGFR2-expressing tumor cells. VEGFR2, a receptor tyrosine kinase, is overexpressed by a variety of tumor types; overexpression is associated with tumor cell proliferation and tumor angiogenesis. HLA-A*2402 is an MHC class I molecule that presents antigenic peptides to CD8+ T cells; epitope design restricted to epitopes that bind most efficiently to HLA-A*2402 may improve antigenic peptide immunogenicity.
Elpetrigine, also known as GW 273293 and JZP-4, is a potent calcium and sodium channel blocker, which is currently being evaluated in patients as an anticonvulsant and mood stabilizer. JZP-4 could have anxiolytic effects in addition to the anticonvulsant, antidepressant and antimania effects reported earlier.